molecular formula C19H22ClN3O4S B15109482 N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B15109482
M. Wt: 423.9 g/mol
InChI Key: ACNRSMKBYQSYPO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic indazole-based carboxamide derivative. Its structure features:

  • A 4,5,6,7-tetrahydro-1H-indazole core, which provides a rigid bicyclic scaffold.
  • A 3-chloro-4-methoxyphenyl group attached to the carboxamide nitrogen, contributing electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.
  • A 1,1-dioxidotetrahydrothiophen-3-yl group at the 1-position of the indazole, introducing a sulfone moiety that enhances polarity and hydrogen-bonding capacity.

This compound is hypothesized to target enzymes or receptors where the sulfone and chloro-methoxy groups modulate binding affinity.

Properties

Molecular Formula

C19H22ClN3O4S

Molecular Weight

423.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C19H22ClN3O4S/c1-27-17-7-6-12(10-15(17)20)21-19(24)18-14-4-2-3-5-16(14)23(22-18)13-8-9-28(25,26)11-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,21,24)

InChI Key

ACNRSMKBYQSYPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of the target compound with structurally related indazole derivatives:

Property Target Compound N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Core Structure 4,5,6,7-Tetrahydro-1H-indazole 1H-Indazole Pyrazole (non-indazole)
Substituents - 3-Cl-4-OCH₃-phenyl (carboxamide)
- 1,1-Dioxidotetrahydrothiophen-3-yl
- 4-OCH₃-phenethyl (carboxamide) - 3-Cl-phenylsulfanyl
- CF₃
- CHO
Molecular Weight (g/mol) Estimated ~400–420* 295.34 Not reported
Water Solubility (pH 7.4) Moderate (sulfone enhances solubility; Cl may reduce it) 2.7 µg/mL Likely low (CF₃ and sulfanyl groups increase lipophilicity)
Key Functional Groups Sulfone, carboxamide, chloro, methoxy Carboxamide, methoxy Sulfanyl, trifluoromethyl, aldehyde

*Calculated based on structural components.

Structural Insights:
  • Indazole vs.
  • Sulfone vs. Sulfanyl Groups : The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone) in the target compound increases polarity and hydrogen-bond acceptor capacity compared to the 3-chlorophenylsulfanyl group in the pyrazole analog, which is more lipophilic .
  • Substituent Effects : The 3-Cl-4-OCH₃-phenyl group balances electron-withdrawing and donating effects, contrasting with the purely electron-donating 4-OCH₃-phenethyl group in the analog from . This may alter pharmacokinetic properties like metabolic stability .

Pharmacological Implications (Inferred from Structure)

  • Target Binding : The sulfone group may interact with polar residues in enzyme active sites (e.g., kinases or proteases), while the chloro-methoxyphenyl group could engage in hydrophobic interactions.
  • Solubility vs. Bioavailability : The sulfone moiety likely improves aqueous solubility over the phenethyl group in N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide, but the chloro substituent may offset this by increasing membrane permeability .

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